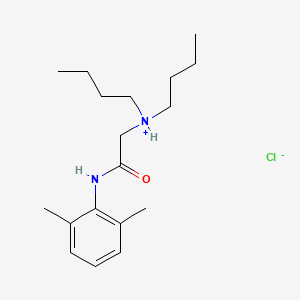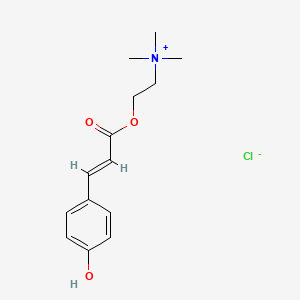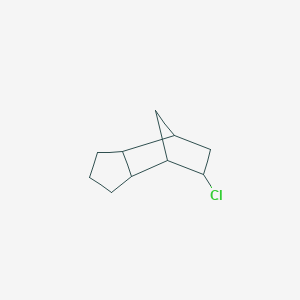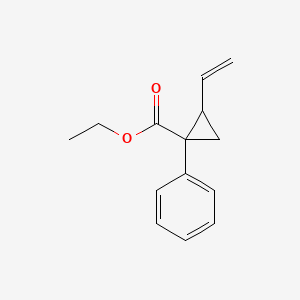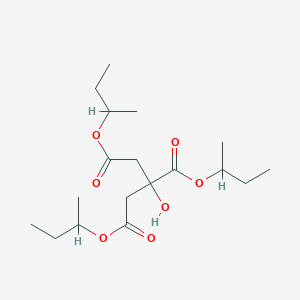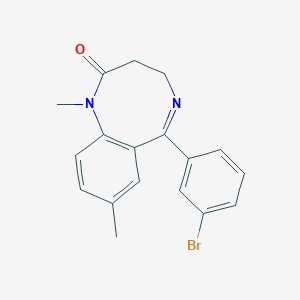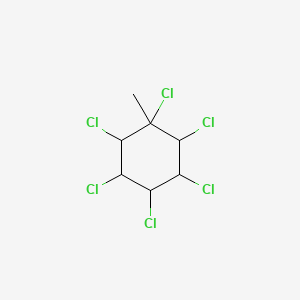
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is a polyhalogenated organic compound with the molecular formula C7H9Cl6. It consists of a cyclohexane ring with six chlorine atoms and one methyl group attached to it. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane can be synthesized through the chlorination of 1-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially chlorinated cyclohexanes.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Scientific Research Applications
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on cyclohexane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexachloro-1-methylcyclohexane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with biological membranes and proteins, potentially disrupting cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be related to its ability to interfere with enzyme activity and membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Similar structure but lacks the methyl group.
1,2,3,4,5,6-Hexachlorocyclohexene: Contains a double bond in the cyclohexane ring.
1,2,3,4,5,6-Hexachlorocyclohexanol: Contains a hydroxyl group instead of a methyl group.
Uniqueness
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other hexachlorocyclohexane derivatives.
Properties
CAS No. |
73664-24-1 |
|---|---|
Molecular Formula |
C7H8Cl6 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexachloro-1-methylcyclohexane |
InChI |
InChI=1S/C7H8Cl6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6H,1H3 |
InChI Key |
PKACUKWXCDWSHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


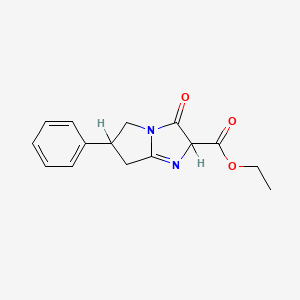

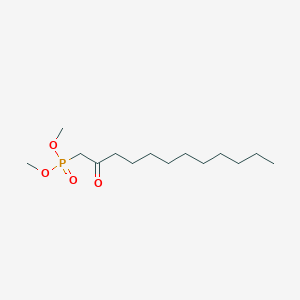
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
